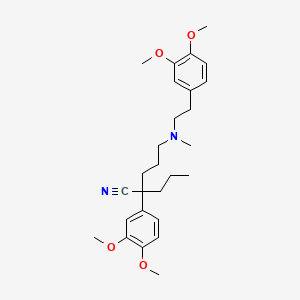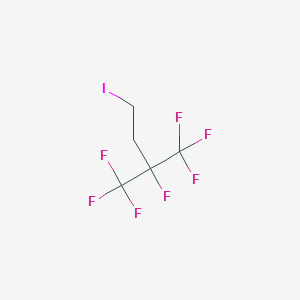![molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4](/img/structure/B1348284.png)
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, also known as 7-MCQ-9-COOH, is a compound derived from the cyclopenta[b]quinoline family. It is widely used in scientific research due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Photocyclisation Approaches : Studies have shown methodologies for the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This process yields 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinolines and highlights the regiochemistry influenced by para- and ortho-substituents in the starting materials (Austin et al., 2007).
- Cyclopropanation Reactions : Another aspect of research involves the diastereoselective cyclopropanation reactions leading to the synthesis of novel cyclopropa[c]quinoline-7b-carboxylic acid and spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, demonstrating the versatility of these compounds in generating structurally diverse heterocycles (Yong et al., 2007).
Biological Activities
- Antimicrobial Activities : Novel derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing the potential of these compounds in developing new antimycobacterial agents. This underscores the importance of structural modifications on the quinoline nucleus for enhancing biological activity (Dinakaran et al., 2008).
- Anticancer Potential : The exploration into quinoline derivatives also extends to the search for anticancer agents. Certain quinoline-based compounds have been designed and synthesized, with preliminary studies indicating their weak or non-cytotoxicity against cancer cell lines. This research highlights the complexity of achieving effective anticancer activity and the need for further modifications to enhance efficacy (Ahmed & Daneshtalab, 2012).
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPRALNIGYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

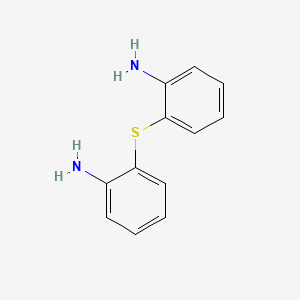
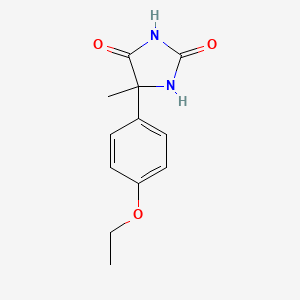
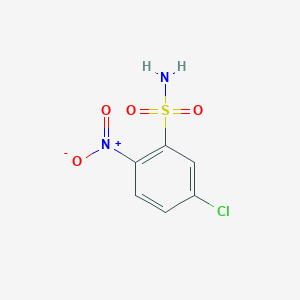
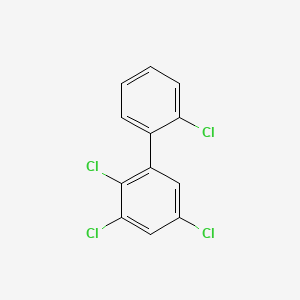
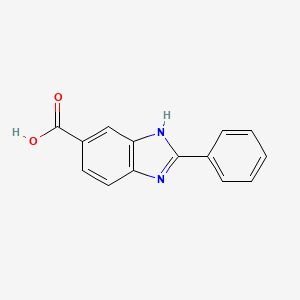
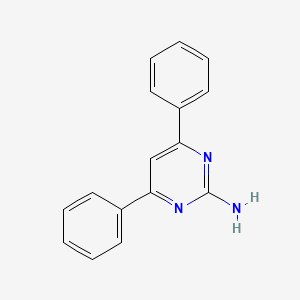
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
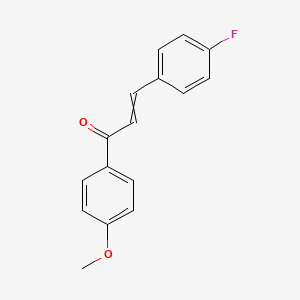
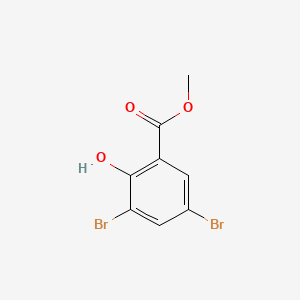
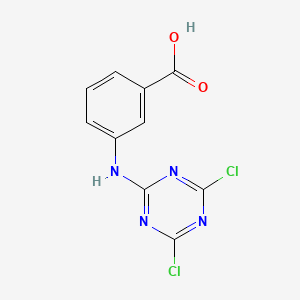
![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)
